molecular formula C16H14BrNO3 B13612763 (R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid

(R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid

Cat. No.: B13612763
M. Wt: 348.19 g/mol
InChI Key: IFEXXHHSXLMJQK-CQSZACIVSA-N
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Description

®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a bromine atom on the benzoyl group, an amide linkage, and a phenyl group attached to the propionic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The brominated benzoyl compound is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amines, through nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can also affect the compound’s binding affinity and selectivity, leading to different pharmacological effects compared to its (S)-enantiomer.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.

    2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological properties.

Uniqueness

®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its (S)-enantiomer and other similar compounds

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

(2R)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m1/s1

InChI Key

IFEXXHHSXLMJQK-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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